molecular formula C4K2N4Zn B076636 Dipotassium tetracyanozincate CAS No. 14244-62-3

Dipotassium tetracyanozincate

Cat. No.: B076636
CAS No.: 14244-62-3
M. Wt: 247.6 g/mol
InChI Key: BQNXRYOAGXEBSH-UHFFFAOYSA-N
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Description

Overview of Transition Metal Cyanide Coordination Compounds

Cyanide ions (CN⁻) are exceptional ligands in coordination chemistry due to their ability to form strong sigma (σ) bonds with metal ions. scribd.comresearchgate.net This strong bonding capability allows for the formation of stable complexes with a wide range of transition metals in various oxidation states. researchgate.net The cyanide ligand is considered a strong-field ligand, meaning it causes a large splitting of the d-orbital energies of the central metal ion. wikipedia.org

Transition metal cyanide complexes are a vast and historically significant class of inorganic compounds. researchgate.net They can exist as simple mononuclear anions, such as [Fe(CN)₆]⁴⁻, or as complex, extended structures known as coordination polymers. wikipedia.org A well-known example of a coordination polymer is Prussian blue, which features Fe-CN-M linkages. scribd.comwikipedia.org The ambidentate nature of the cyanide ligand, with potential coordination through either the carbon or nitrogen atom, contributes to the structural diversity of these compounds. wikipedia.org

Significance of Tetracyanozincate(II) in Contemporary Coordination Chemistry Research

The tetracyanozincate(II) anion, [Zn(CN)₄]²⁻, is a fundamental building block in the construction of more complex supramolecular structures and coordination polymers. dergipark.org.tr Its tetrahedral geometry is a key feature, with each of the four cyanide ligands forming an angle of approximately 109.5°. lumenlearning.comnih.gov This specific geometry makes it a valuable component in the design of novel materials with specific structural and functional properties.

Researchers are actively exploring the use of tetracyanozincate(II) in the synthesis of heterometallic complexes, where it is combined with other metal ions and organic ligands. nih.govresearchgate.net These studies aim to create materials with interesting magnetic, optical, or catalytic properties. For instance, tetracyanozincate(II) has been used to create Hofmann-type and Hofmann-Td-type clathrates, which are host-guest compounds with potential applications in areas like molecular separation and storage. nih.gov

Historical Context and Foundational Studies of Dipotassium (B57713) Tetracyanozincate

Dipotassium tetracyanozincate, with the chemical formula K₂[Zn(CN)₄], is a well-established compound in the field of coordination chemistry. nih.govchemspider.comereztech.com Its synthesis is typically achieved through the reaction of potassium cyanide with a zinc salt in an aqueous solution. nih.gov

Early studies focused on understanding the fundamental properties of this compound, including its vibrational spectra. Infrared and Raman spectroscopy have been instrumental in characterizing the bonding within the [Zn(CN)₄]²⁻ anion. dntb.gov.ua These studies have provided insights into the stretching and bending frequencies of the Zn-C and C≡N bonds, confirming the tetrahedral structure of the complex. dntb.gov.uarsc.org A comparison of the potential constants of [Zn(CN)₄]²⁻ with the isoelectronic tetracarbonylnickel(0), Ni(CO)₄, revealed negligible back-π bonding from the zinc d-orbitals to the cyanide ligands. dntb.gov.ua

Interactive Data Table: Properties of this compound(II)

PropertyValueSource
Chemical Formula C₄K₂N₄Zn nih.gov
IUPAC Name Dipotassium;zinc;tetracyanide nih.gov
Molar Mass 247.66 g/mol echemi.com
Appearance White crystalline solid
Coordination Geometry Tetrahedral lumenlearning.comnih.gov

Properties

CAS No.

14244-62-3

Molecular Formula

C4K2N4Zn

Molecular Weight

247.6 g/mol

IUPAC Name

dipotassium;zinc;tetracyanide

InChI

InChI=1S/4CN.2K.Zn/c4*1-2;;;/q4*-1;2*+1;+2

InChI Key

BQNXRYOAGXEBSH-UHFFFAOYSA-N

Isomeric SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2]

Other CAS No.

14244-62-3

Pictograms

Acute Toxic; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Dipotassium Tetracyanozincate Ii

Conventional Synthetic Approaches

Conventional methods for synthesizing Dipotassium (B57713) Tetracyanozincate(II) are well-established, typically taking place in aqueous solutions and relying on the reaction between simple zinc salts and potassium cyanide.

Double Decomposition Reactions in Aqueous Media

The synthesis of Dipotassium Tetracyanozincate(II) can be achieved through a direct reaction in an aqueous medium between a soluble zinc salt and a stoichiometric excess of potassium cyanide. This process, often referred to as a double decomposition reaction followed by complexation, results in the formation of the stable tetracyanozincate(II) anion, [Zn(CN)₄]²⁻.

A common precursor, zinc cyanide (Zn(CN)₂), can itself be prepared via a double decomposition reaction between zinc chloride (ZnCl₂) and potassium cyanide (KCN) or sodium cyanide (NaCN). e3s-conferences.orge3s-conferences.org To form the complex salt directly, the molar ratio of potassium cyanide to the zinc salt is increased. For instance, reacting zinc sulfate (B86663) with potassium cyanide in a 1:4 molar ratio yields the desired complex.

Reaction Scheme: ZnSO₄ + 4 KCN → K₂[Zn(CN)₄] + K₂SO₄

In this reaction, the zinc ion (Zn²⁺) coordinates with four cyanide ions (CN⁻) to form the complex anion, with two potassium ions (K⁺) acting as counter-ions to balance the charge. The resulting this compound(II) is soluble in water. prochemonline.com The product can then be isolated by crystallization, often prompted by concentrating the solution.

Synthesis from Zinc Cyanide and Potassium Cyanide Precursors

An alternative and widely used conventional method involves the reaction of solid zinc cyanide with an aqueous solution of potassium cyanide. Zinc cyanide is sparingly soluble in water but dissolves readily in a solution containing excess cyanide ions due to the formation of the highly stable [Zn(CN)₄]²⁻ complex.

Reaction Scheme: Zn(CN)₂ (s) + 2 KCN (aq) → K₂[Zn(CN)₄] (aq)

This method is effective for producing a solution of high-purity this compound(II), as the insoluble zinc cyanide can be purified prior to the complexation reaction. The process involves adding the stoichiometric amount of potassium cyanide solution to a suspension of zinc cyanide, with stirring, until all the solid has dissolved. The final product is then obtained by evaporating the solvent to induce crystallization.

Table 1: Summary of Conventional Synthetic Routes

MethodReactantsStoichiometry (Zn Salt:KCN)SolventKey Principle
Double DecompositionZinc Sulfate (ZnSO₄), Potassium Cyanide (KCN)1:4WaterDirect formation of the complex in solution.
Precursor SynthesisZinc Cyanide (Zn(CN)₂), Potassium Cyanide (KCN)1:2WaterDissolution of an insoluble precursor via complex ion formation.

Advanced Synthetic Strategies for K₂[Zn(CN)₄] and Related Zinc Cyanide Complexes

Advanced strategies for the synthesis of this compound(II) focus on achieving higher purity, controlling crystal size and morphology, and exploring different reaction environments.

Controlled Crystallization Techniques

While specific research on advanced controlled crystallization of K₂[Zn(CN)₄] is not extensively detailed in readily available literature, general techniques can be applied to improve the quality of the crystalline product. The goal of these methods is to control the rate of nucleation and crystal growth to obtain larger, more uniform, and purer crystals.

Key techniques applicable to aqueous solutions of K₂[Zn(CN)₄] include:

Slow Evaporation: Allowing the solvent (water) to evaporate slowly from a saturated solution at a constant temperature. This gradual increase in concentration promotes the growth of large, well-defined crystals.

Temperature-Controlled Crystallization: This involves creating a saturated solution at an elevated temperature and then slowly cooling it. As the solubility of K₂[Zn(CN)₄] decreases with temperature, the solution becomes supersaturated, leading to crystallization. The rate of cooling is a critical parameter for controlling crystal size.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, inducing crystallization.

Preparation in Specific Solvent Systems

The choice of solvent can significantly influence reaction kinetics and product formation. While water is the conventional solvent, mixed-solvent systems have been utilized in related syntheses. For example, in the preparation of the zinc cyanide precursor, anhydrous zinc chloride is first dissolved in absolute ethanol. e3s-conferences.org This exothermic process yields a clear zinc chloride-ethanol solution. An aqueous solution of potassium cyanide is then slowly added to this ethanolic solution, initiating the reaction. e3s-conferences.org

This use of a mixed water-ethanol system can help control the reaction rate and the precipitation of the product. The different polarity and solvating properties of the alcohol compared to water can affect the solubility of reactants and intermediates, potentially influencing the morphology and purity of the final crystalline product. The development of synthetic routes in non-aqueous, polar aprotic solvents remains an area for further exploration, potentially offering pathways to novel crystalline phases or improved control over the synthesis.

Table 2: Advanced Strategy Considerations

StrategyMethodObjectiveKey Parameters
Controlled CrystallizationSlow EvaporationLarge, high-purity crystalsTemperature, evaporation rate, vessel geometry
Slow CoolingUniform crystal sizeCooling rate, saturation temperature
Specific Solvent SystemsMixed Aqueous-EthanolControl reaction rate and product morphologySolvent ratio, order of addition e3s-conferences.org

Spectroscopic and Structural Elucidation of Dipotassium Tetracyanozincate Ii and Analogues

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the interatomic bonds within a molecule. For dipotassium (B57713) tetracyanozincate(II), these methods have been crucial in assigning vibrational modes and understanding the nature of the zinc-cyanide coordination.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. In the tetracyanozincate(II) anion, the most prominent vibrations involve the stretching of the carbon-nitrogen triple bond (C≡N) and the zinc-carbon single bond (Zn-C).

The C≡N stretching vibration in cyanide complexes typically appears in a distinct region of the IR spectrum. For K₂[Zn(CN)₄], this mode is observed as a strong absorption band. researchgate.net Similarly, the Zn-C stretching vibration provides direct information about the bond between the central zinc metal and the cyanide ligand. The vibrational spectra of crystalline K₂[Zn(CN)₄] have been observed to assign these fundamental frequencies. nih.gov

Table 1: Selected Infrared (IR) Vibrational Frequencies for K₂[Zn(CN)₄]

Vibrational Mode Frequency (cm⁻¹) Description
C≡N Stretch ~2093 - 2096 Stretching of the carbon-nitrogen triple bond. researchgate.net
Zn-C Stretch Varies Stretching of the zinc-carbon bond.
Bending Modes Varies Bending and deformation of the complex anion.

Note: Specific frequencies can vary based on sample preparation and phase (solid vs. solution).

Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule based on light scattering. It is particularly effective for studying symmetric vibrations in centrosymmetric or highly symmetric molecules. The tetracyanozincate(II) ion, [Zn(CN)₄]²⁻, possesses a tetrahedral (T_d) symmetry. Group theory predicts which vibrational modes are Raman active.

For K₂[Zn(CN)₄], Raman spectra exhibit distinct bands corresponding to the symmetric stretching vibrations of the complex. nih.gov The presence and polarization of these bands in the Raman spectrum are consistent with the expected tetrahedral geometry of the [Zn(CN)₄]²⁻ anion. researchgate.netnih.gov

To accurately assign vibrational modes and quantify the strength of chemical bonds, isotopic substitution studies are invaluable. By replacing atoms with their heavier isotopes, the vibrational frequencies are shifted in a predictable manner that depends on the change in mass and the extent to which that atom participates in the vibration. csbsju.eduprinceton.edu

Detailed vibrational analyses have been performed on K₂[Zn(CN)₄] and its isotopically labeled analogues, including K₂[Zn(¹³CN)₄], K₂[Zn(C¹⁵N)₄], K₂[⁶⁴Zn(CN)₄], and K₂[⁶⁸Zn(CN)₄]. nih.gov By measuring the frequency shifts in the IR and Raman spectra of these compounds, researchers have been able to calculate the force constants for the various bonds within the complex. nih.gov The force constant is a measure of the stiffness or strength of a bond. csbsju.edu

This analysis revealed that the primary force constant for the C≡N stretch is significantly larger than that for the Zn-C stretch, as expected for a triple bond versus a single bond. A comparison of the potential constants of [Zn(CN)₄]²⁻ with the isoelectronic nickel tetracarbonyl, Ni(CO)₄, indicates that there is negligible back-π bonding from the zinc d-orbitals to the cyanide ligands. nih.gov

Table 2: Selected Force Constants for the [Zn(CN)₄]²⁻ Anion

Bond / Interaction Type Value (mdyn/Å)
K(CN) C≡N Stretch 16.80
K(ZnC) Zn-C Stretch 1.95
k(ZnC,ZnC) Stretch-Stretch Interaction 0.10
k(CN,CN) Stretch-Stretch Interaction 0.02

Data derived from isotopic frequency calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of atoms within a molecule.

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for characterizing the carbon framework of a molecule. In dipotassium tetracyanozincate(II), all four cyanide ligands are chemically equivalent due to the tetrahedral symmetry of the complex. Therefore, a single resonance is expected in the ¹³C NMR spectrum for the cyanide carbons.

The chemical shift of this resonance provides insight into the electronic environment of the carbon atom. While specific experimental ¹³C NMR data for K₂[Zn(CN)₄] is not detailed in the available literature, the chemical shift for cyanide and nitrile carbons typically falls within a characteristic range. compoundchem.comoregonstate.edu For comparison, the ¹³C chemical shift for the cyanide ion in potassium cyanide (KCN) has been reported. spectrabase.com The coordination to the zinc(II) center in K₂[Zn(CN)₄] would influence the shielding of the carbon nucleus, causing a shift in its resonance position compared to the free cyanide ion.

To gain a more complete picture of the complex in solution, other NMR-active nuclei can be studied.

Zinc-67 NMR: Zinc has only one NMR-active stable isotope, ⁶⁷Zn. huji.ac.il It is a quadrupolar nucleus (spin I = 5/2) with low natural abundance and low sensitivity, which can make it challenging to observe. huji.ac.ilnih.gov However, ⁶⁷Zn NMR has an exceptionally wide chemical shift range, making it highly sensitive to changes in the coordination number and geometry of the zinc center. huji.ac.ilpascal-man.com Studies on zinc salt solutions have shown that the ⁶⁷Zn chemical shift and signal linewidth are strongly influenced by the solvent and the nature of the ligands, providing a direct probe of zinc binding and complexation phenomena in solution. rsc.orgrsc.org

Nitrogen-14/15 NMR: The nitrogen atom of the cyanide ligand can also be investigated. Nitrogen-14 (¹⁴N) is the highly abundant isotope but is quadrupolar, which typically results in very broad signals. Nitrogen-15 (¹⁵N), while having a favorable spin of I = 1/2 that gives sharp signals, has a very low natural abundance (0.37%). researchgate.nettubitak.gov.tr Consequently, ¹⁵N NMR studies often require isotopic enrichment. ¹⁵N NMR could provide complementary information on the electronic environment at the nitrogen atom, further elucidating the nature of the Zn-C≡N bond. nih.gov

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials, providing fundamental insights into atomic arrangement, phase purity, and crystal lattice parameters. For this compound(II) and its analogues, both single-crystal and powder XRD methods have been indispensable in elucidating their complex structures.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction offers the most precise determination of a compound's solid-state structure, yielding detailed information on bond lengths, bond angles, and spatial arrangement of atoms. Early structural studies on this compound(II), K₂[Zn(CN)₄], established its crystal system and the coordination geometry of the complex anion. materialsproject.org

The compound crystallizes in the cubic system, specifically in the Fd-3m space group. materialsproject.org The fundamental structural unit is the tetracyanozincate(II) anion, [Zn(CN)₄]²⁻, which features a central zinc(II) ion tetrahedrally coordinated by four cyanide ligands through the carbon atoms. The potassium ions, K⁺, are situated within the crystal lattice, providing charge balance. In the framework, each potassium ion is coordinated to six nitrogen atoms from the cyanide ligands, with K-N bond lengths of approximately 2.94 Å. The cyanide ligand itself exhibits a C-N bond length of about 1.17 Å. materialsproject.org

The high symmetry of the crystal structure is a notable feature, with the tetrahedral [Zn(CN)₄]²⁻ anions arranged in a highly ordered, three-dimensional lattice. The precise atomic positions derived from single-crystal XRD data form the basis for understanding the material's properties and for the calculation of other structural parameters.

Table 1: Crystallographic Data for this compound(II)
ParameterValue
Chemical FormulaK₂[Zn(CN)₄]
Crystal SystemCubic
Space GroupFd-3m (No. 227)
Lattice Parameter (a)12.70 Å
Volume2047.34 ų
Coordination (Zn)4 (Tetrahedral)
Coordination (K)6 (Octahedral)

Data sourced from the Materials Project. materialsproject.org

Powder X-ray Diffraction for Phase Identification and Crystal Structure Parameters

Powder X-ray diffraction (PXRD) is a vital analytical tool for confirming the phase identity and purity of a crystalline sample. The technique provides a characteristic diffraction pattern, or fingerprint, for a given crystalline phase. While experimental powder patterns for K₂[Zn(CN)₄] are cataloged in databases such as the JCPDS-International Centre for Diffraction Data, patterns can also be accurately calculated from single-crystal structural data.

The calculated PXRD pattern for K₂[Zn(CN)₄], derived from its known cubic Fd-3m structure, shows a series of diffraction peaks at specific 2θ angles (when using Cu Kα radiation, λ = 1.5418 Å). Each peak corresponds to a specific set of crystal lattice planes, identified by Miller indices (hkl). The pattern is used to verify the bulk synthesis of the compound and to ensure the absence of crystalline impurities.

Table 2: Calculated Powder X-ray Diffraction Data for this compound(II)
2θ (°)d-spacing (Å)Intensity (%)(hkl)
15.655.657100(220)
22.204.00125(311)
25.753.45740(222)
31.692.82175(400)
34.602.59015(331)
37.382.40480(422)
42.612.12030(511)
47.501.91250(440)

Pattern calculated from the single-crystal structure of K₂[Zn(CN)₄].

Structural Elucidation of Related Cyano-Bridged Zinc Coordination Polymers

The tetracyanozincate(II) anion can serve as a building block in more complex architectures known as coordination polymers. In these materials, the cyanide ligand acts as a bridge between two or more metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

A prime example of a related cyano-bridged zinc coordination polymer is zinc cyanide, Zn(CN)₂. Its structure consists of a three-dimensional framework where each zinc ion is tetrahedrally coordinated to the nitrogen atoms of four neighboring cyanide groups, and each cyanide carbon is coordinated to another zinc ion. This arrangement creates two identical, interpenetrating diamondoid networks that are not connected to each other. This structure is a classic illustration of how simple zinc and cyanide precursors can form robust, porous frameworks through the linear bridging capability of the cyanide ligand. The structural integrity and topology of these polymers are heavily dependent on the coordination preferences of the metal ions and the stoichiometry of the components.

Other Spectroscopic and Analytical Techniques for Structural Characterization

Beyond diffraction methods, a suite of other spectroscopic techniques provides complementary information on the electronic structure, oxidation states, and the nature of paramagnetic species within these zinc cyanide complexes.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Charge Distribution

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. By measuring the binding energies of core-level electrons, XPS can confirm the oxidation states of the constituent elements in this compound(II).

For K₂[Zn(CN)₄], the XPS spectrum would exhibit characteristic peaks for Zn, K, C, and N. The binding energy of the Zn 2p₃/₂ peak is expected to be approximately 1022 eV, which is characteristic of zinc in the +2 oxidation state. The C 1s spectrum is anticipated to show a primary peak in the range of 286-287 eV, consistent with carbon in a cyanide (C≡N) environment. Similarly, the N 1s peak would appear around 398-400 eV. The presence of potassium would be confirmed by its characteristic K 2p peaks. These binding energies collectively provide a detailed electronic picture of the complex, confirming the charge distribution of K⁺, Zn²⁺, and CN⁻ ions within the structure.

Table 3: Typical XPS Binding Energies for this compound(II)
ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
ZincZn 2p₃/₂~1022Zn(II)
CarbonC 1s~286 - 287Cyanide (C≡N)
NitrogenN 1s~398 - 400Cyanide (C≡N)
PotassiumK 2p₃/₂~293K⁺

Electron Spin Resonance (ESR) Spectroscopy of Monovalent Zinc Cyanide Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. The zinc(II) ion in this compound(II) has a completely filled d-shell (d¹⁰ electronic configuration), meaning it has no unpaired electrons. Consequently, K₂[Zn(CN)₄] is diamagnetic and therefore ESR-silent.

However, ESR spectroscopy becomes a critical tool for studying related monovalent zinc species, such as a hypothetical [Zn(CN)₄]³⁻ complex. The zinc(I) ion has a d⁹ electronic configuration with one unpaired electron, making it paramagnetic and ESR-active. Such species are not stable but can be generated as transient intermediates, for example, through high-energy irradiation of the parent Zn(II) complex.

A theoretical ESR spectrum of a monovalent zinc cyanide species would be characterized by its g-tensor and hyperfine coupling constants. The g-factor would provide information about the electronic environment of the unpaired electron. Furthermore, hyperfine splitting patterns would arise from the interaction of the electron spin with the nuclear spins of magnetic isotopes, such as ⁶⁷Zn (I=5/2, 4.1% natural abundance), ¹³C (I=1/2, 1.1% abundance), and ¹⁴N (I=1, 99.6% abundance). Analysis of these hyperfine interactions would yield valuable data on the delocalization of the unpaired electron onto the cyanide ligands and the geometry of the complex.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a pivotal technique for probing the electronic structure of coordination compounds. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In the case of this compound(II), the central zinc ion possesses a d¹⁰ electronic configuration. This completely filled d-orbital shell precludes the occurrence of d-d electronic transitions, which are characteristic of transition metal complexes with partially filled d-orbitals and typically appear as weak absorptions in the visible region of the spectrum.

Consequently, the UV-Visible spectrum of the tetracyanozincate(II) anion, [Zn(CN)₄]²⁻, is expected to be dominated by high-energy, high-intensity charge-transfer bands. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. Specifically, Ligand-to-Metal Charge Transfer (LMCT) bands are anticipated. In an LMCT transition, an electron from a filled π-orbital of the cyanide ligands is excited to an empty orbital on the zinc ion. While specific experimental spectra for this compound(II) are not extensively detailed in the literature, analogous metal cyanide complexes, such as hexacyanoferrate(II/III), exhibit LMCT bands. researchgate.net For instance, a notable absorption band observed around 330 nm in these related complexes is attributed to LMCT. researchgate.net It is plausible that [Zn(CN)₄]²⁻ would exhibit its primary absorption bands in the ultraviolet region, rendering the compound colorless in solution.

The anticipated electronic transitions for this compound(II) are summarized in the table below, based on theoretical principles.

Transition TypeDescriptionExpected Spectral RegionExpected Intensity
d-d TransitionsExcitation of electrons between d-orbitals on the Zinc(II) center.NoneForbidden (d¹⁰ configuration)
Ligand-to-Metal Charge Transfer (LMCT)Excitation of an electron from a cyanide ligand orbital to a zinc-centered orbital.Ultraviolet (UV)High
Internal Ligand Transitions (π → π*)Excitation of an electron within the molecular orbitals of the cyanide ligand.Far Ultraviolet (UV)High

Thermal Analysis Techniques in Complex Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide critical insights into the thermal stability and decomposition pathways of coordination complexes. These methods measure the change in a substance's mass (TGA) and temperature difference between a substance and a reference (DTA) as a function of temperature.

The decomposition process in an inert atmosphere (e.g., nitrogen or argon) would proceed differently, likely leading to the formation of metallic zinc, potassium cyanide, or the evolution of cyanogen (B1215507) gas ((CN)₂). The stability of the complex is a key parameter determined by thermal analysis, indicating the temperature at which the decomposition begins. This information is crucial for understanding the compound's stability limits for storage and various applications.

A hypothetical, generalized decomposition pathway in an oxidizing atmosphere is presented in the table below.

Temperature RangeProcessExpected Mass LossPotential Products
Initial Heating (e.g., < 200°C)Desorption of adventitious water/solventMinorH₂O(g)
Decomposition OnsetInitial breakdown of the [Zn(CN)₄]²⁻ complexSignificantKCN, Zn(CN)₂, (CN)₂(g)
High Temperature (in Air/O₂)Oxidative decompositionProgressiveZnO, K₂O, CO₂(g), NO₂(g)

This generalized scheme highlights the utility of thermal analysis in elucidating the complex degradation mechanisms and identifying the resulting products, which are essential for both chemical understanding and safety protocols. prochemonline.com

Computational and Theoretical Studies on Zinc Cyanide Coordination

Quantum Chemical Approaches to Structure and Stability

Quantum chemical methods are essential for understanding the fundamental nature of the bonding and electronic structure within the tetracyanidozincate(II) anion, [Zn(CN)₄]²⁻.

Density Functional Theory (DFT) has become a primary method for studying the geometric and electronic structures of transition metal complexes due to its balance of computational cost and accuracy. scribd.comnih.gov DFT calculations consistently predict a tetrahedral coordination geometry for the [Zn(CN)₄]²⁻ anion, which is in agreement with experimental data. uwa.edu.au These calculations are used to determine key structural parameters and to analyze the electronic properties of the complex. nih.govresearchgate.net

In a typical DFT study, the geometry of the [Zn(CN)₄]²⁻ complex is optimized to find the lowest energy structure. This allows for the precise calculation of bond lengths and angles. The electronic structure is elucidated through analysis of the molecular orbitals, which reveals the nature of the zinc-cyanide bonding. This includes σ-donation from the cyanide ligand to the zinc metal center and potential π-backbonding. researchgate.net DFT can also be used to calculate properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the complex's reactivity and spectral properties. davidpublisher.com

Table 1: Representative Theoretical Data for [Zn(CN)₄]²⁻ from DFT Calculations Note: The following data is illustrative of typical results from DFT calculations and may not correspond to a single specific study.

Parameter Description Typical Calculated Value
Symmetry Point group of the optimized geometry Td
Zn-C Bond Length The distance between the central zinc atom and the carbon atom of the cyanide ligand. ~2.00 - 2.05 Å
C-N Bond Length The distance between the carbon and nitrogen atoms within the cyanide ligand. ~1.17 - 1.19 Å
Zn-C-N Angle The angle formed by the zinc, carbon, and nitrogen atoms. ~180°
C-Zn-C Angle The angle between two cyanide ligands attached to the central zinc atom. ~109.5°
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Varies with functional/basis set

Linkage isomerism occurs when a ligand can bond to a metal center through two or more different atoms. wikipedia.org The cyanide ligand (CN⁻) is a classic example of an ambidentate ligand, capable of coordinating to a metal through either the carbon atom (a cyano complex) or the nitrogen atom (an isocyano or isocyanide complex). dntb.gov.uaresearchgate.net

Theoretical studies, often employing DFT, are used to investigate the relative stabilities of these isomers. researchgate.net For zinc, a Group 12 metal, quantum mechanical calculations explore the energetic landscape of [Zn(CN)ₓ]ⁿ⁻ versus [Zn(NC)ₓ]ⁿ⁻ complexes. semanticscholar.org These studies consistently show that the cyano form (Zn-CN) is significantly more stable than the isocyano form (Zn-NC). The greater stability of the Zn-C bond is attributed to a combination of stronger σ-donation and more effective orbital overlap compared to the Zn-N bond in this context. While isocyanide complexes of zinc can be formed, they are generally less favored energetically than their cyanide counterparts. researchgate.net

Theoretical methods are instrumental in predicting the most stable coordination number (CN) for a metal complex. chemrxiv.orglbl.govchemrxiv.org For zinc cyanide complexes in aqueous solution, experimental evidence points to a maximum coordination number of four, resulting in the stable [Zn(CN)₄]²⁻ species. rsc.org Computational studies support this observation.

[Zn(H₂O)₆]²⁺ + CN⁻ ⇌ [Zn(CN)(H₂O)₅]⁺ + H₂O

[Zn(CN)(H₂O)₅]⁺ + CN⁻ ⇌ [Zn(CN)₂(H₂O)₄] + H₂O

[Zn(CN)₂(H₂O)₄] + CN⁻ ⇌ [Zn(CN)₃(H₂O)]⁻ + 3H₂O

[Zn(CN)₃(H₂O)]⁻ + CN⁻ ⇌ [Zn(CN)₄]²⁻ + H₂O

DFT calculations can determine the change in Gibbs free energy (ΔG) for each step, providing theoretical values for the stepwise formation constants. These calculations help to rationalize why the tetrahedral, four-coordinate complex is the predominant species. The bifunctional nature of the cyanide ligand, acting as both a strong sigma donor and a pi acceptor, contributes to the stability of the resulting complexes. researchgate.net

Molecular Dynamics and Lattice Dynamics Simulations

While quantum chemistry focuses on the electronic structure of individual or small groups of molecules, molecular and lattice dynamics simulations are used to study the collective behavior of atoms in condensed phases. nih.govnih.govuni-goettingen.debath.ac.uk

Lattice dynamics calculations and molecular dynamics (MD) simulations can be used to study the vibrational properties of crystalline K₂[Zn(CN)₄]. These simulations can predict the phonon dispersion curves, which describe the relationship between the vibrational frequency and wavevector in the crystal.

From these calculations, the vibrational modes at the Γ-point (the center of the Brillouin zone) can be determined and compared with experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy. aps.org The analysis of these modes allows for the assignment of specific vibrational frequencies to the stretching and bending motions of the [Zn(CN)₄]²⁻ anion and the lattice vibrations involving the potassium cations. For the [Zn(CN)₄]²⁻ unit, the most prominent vibrations include the Zn-C stretching modes and the C-N stretching modes.

Table 2: Typical Vibrational Modes for the [Zn(CN)₄]²⁻ Anion Note: This table presents a qualitative description of the expected vibrational modes.

Vibrational Mode Description Typical Frequency Range (cm⁻¹)
ν(C≡N) Cyanide C≡N stretching ~2050 - 2150
ν(Zn-C) Zinc-Carbon stretching ~400 - 500
δ(Zn-C-N) Zinc-Carbon-Nitrogen bending ~300 - 400
δ(C-Zn-C) Carbon-Zinc-Carbon bending < 200

Molecular dynamics simulations can also be employed to predict the thermomechanical properties of materials like K₂[Zn(CN)₄]. By simulating the motion of atoms over time based on interatomic potentials, it is possible to calculate macroscopic properties. These simulations can model the response of the crystal lattice to changes in temperature and applied stress.

Properties that can be theoretically predicted include:

Coefficient of Thermal Expansion: By running simulations at different temperatures, the change in the average volume of the simulation cell can be calculated, yielding the thermal expansion coefficient.

Elastic Constants: The response of the crystal to applied strain can be simulated to compute the elastic constants (e.g., bulk modulus, shear modulus), which describe the material's stiffness and resistance to deformation.

Thermal Conductivity: Advanced MD techniques can be used to simulate heat transport through the lattice and predict the thermal conductivity of the crystal.

These theoretical predictions provide valuable atomistic insights into the material's behavior and can guide the development of materials with specific thermal or mechanical properties.

Computational Modeling of Reactivity and Mechanisms

Computational chemistry provides a powerful lens for examining the behavior of coordination complexes at the atomic level. For Dipotassium (B57713) Zinc Tetracyanide, K₂[Zn(CN)₄], theoretical studies are crucial for elucidating the intricate details of its reactivity and the underlying mechanisms that govern its chemical transformations. The tetracyanidozincate(II) anion, [Zn(CN)₄]²⁻, with its filled d-shell (d¹⁰) and tetrahedral geometry, serves as a model system for understanding ligand exchange processes in stable, four-coordinate zinc complexes.

Mechanistic Pathways of Ligand Exchange and Substitution Reactions

The exchange of cyanide ligands in the tetracyanidozincate(II) complex with other ligands in solution is a fundamental reaction process. Computational modeling, primarily using Density Functional Theory (DFT), allows for the exploration of the potential energy surfaces associated with these reactions, helping to distinguish between different mechanistic possibilities.

Ligand substitution reactions in coordination complexes typically proceed via associative, dissociative, or interchange mechanisms.

Dissociative Mechanism (D): This pathway involves an initial, rate-limiting step where a zinc-cyanide bond breaks, forming a transient, three-coordinate intermediate, [Zn(CN)₃]⁻. This intermediate would then rapidly react with an incoming ligand.

Associative Mechanism (A): In this pathway, the incoming ligand first coordinates to the zinc center, forming a five-coordinate intermediate or transition state, [Zn(CN)₄L]ⁿ⁻. Subsequently, one of the original cyanide ligands departs.

Interchange Mechanism (I): This is a concerted process where the bond to the incoming ligand forms concurrently with the breaking of the bond to the leaving ligand. It can be further classified as associative-interchange (Iₐ) or dissociative-interchange (IᏧ) depending on the degree of bond formation or bond breaking in the transition state.

For the d¹⁰ [Zn(CN)₄]²⁻ complex, a purely dissociative pathway is generally considered energetically unfavorable due to the stability of the tetrahedral complex. Computational studies on analogous tetrahedral zinc complexes suggest that ligand exchange often proceeds through a more concerted, or associative-interchange (Iₐ), pathway. DFT calculations can map the reaction coordinate, identifying the transition state structure and calculating the associated activation energy barrier. For example, the reaction could proceed through a distorted trigonal bipyramidal transition state. The energy of this transition state relative to the reactants provides a quantitative measure of the reaction's kinetic feasibility.

Assessment of Error Propagation in Highly Correlated Systems via Monte Carlo Simulation

While DFT calculations provide invaluable mechanistic insights, they are subject to inherent uncertainties. These uncertainties arise from approximations in the exchange-correlation functional, the choice of basis set, and other computational parameters. kingsburylab.orgnih.govacs.org In highly correlated systems, where electron-electron interactions are particularly significant, small initial errors in calculation parameters can lead to large, unpredictable deviations in the final results. Assessing the reliability of computationally derived properties, such as activation energies, is therefore critical.

Monte Carlo simulation is a robust statistical method used to model the propagation of uncertainty. towardsdatascience.comacs.orgresearchgate.net Unlike analytical error propagation, which is often impractical for the complex, non-linear functions involved in quantum chemical calculations, the Monte Carlo method can handle complex error distributions and interdependencies between variables. towardsdatascience.comumn.eduresearchgate.net

The process involves these key steps:

Identify Input Uncertainties: Key input parameters from a DFT calculation (e.g., calculated bond lengths, vibrational frequencies, or parameters within the functional itself) are identified. Each parameter is assigned a probability distribution that reflects its uncertainty.

Random Sampling: The calculation of the desired output property (e.g., the activation energy for ligand exchange) is repeated many times—often thousands or millions of iterations. In each iteration, a new set of input parameters is randomly drawn from their defined probability distributions. acs.orgresearchgate.net

Distribution of Results: This large number of calculations results in a distribution of the output property. The mean of this distribution provides the expected value, while the standard deviation provides a quantitative measure of the uncertainty in the calculated result.

The table below illustrates a hypothetical Monte Carlo simulation for assessing the uncertainty in the calculated activation energy (ΔE‡) for a ligand exchange reaction on the [Zn(CN)₄]²⁻ complex. The simulation assumes that the primary sources of error are the calculated Zn-C bond distance in the transition state and a parameter in the exchange-correlation functional.

Table 1: Hypothetical Monte Carlo Simulation of Error Propagation for Activation Energy (ΔE‡) Calculation
IterationSampled Zn-C Bond Distance (Å)Sampled Functional ParameterCalculated ΔE‡ (kJ/mol)
12.1520.20155.8
22.1480.19854.1
32.1550.20356.7
............
10,0002.1500.19954.9
Mean Value55.2
Standard Deviation (Uncertainty)± 1.5

This table is a simplified, illustrative example. A full simulation would involve more parameters and a much larger number of iterations.

By analyzing the resulting distribution of activation energies, researchers can report a final value with a quantified confidence interval (e.g., 55.2 ± 1.5 kJ/mol). This approach provides a much more realistic and reliable assessment of computational predictions, which is essential for making meaningful comparisons with experimental data and for guiding future theoretical and experimental work.

Reactivity, Ligand Exchange, and Complexation Equilibria of Tetracyanozincate Ii

Complexation Chemistry in Aqueous and Non-Aqueous Media

The formation and stability of the tetracyanozincate(II) complex are highly dependent on the chemical environment. In aqueous solutions, the zinc ion and cyanide ligands exist in equilibrium with the fully formed complex and various intermediate species.

The stepwise formation equilibria are as follows:

Zn²⁺ + CN⁻ ⇌ [Zn(CN)]⁺, with stability constant K₁

[Zn(CN)]⁺ + CN⁻ ⇌ Zn(CN)₂, with stability constant K₂

Zn(CN)₂ + CN⁻ ⇌ [Zn(CN)₃]⁻, with stability constant K₃

[Zn(CN)₃]⁻ + CN⁻ ⇌ [Zn(CN)₄]²⁻, with stability constant K₄

The stability constants for zinc(II) cyanide complexes have been determined under various conditions. The values demonstrate the high stability of the tetracyanozincate(II) ion.

Table 1: Stepwise and Overall Stability Constants for Zinc(II) Cyanide Complexes at 25°C and Ionic Strength 3.0 M (NaClO₄). scispace.com
Equilibrium StepConstantValue (M⁻ⁿ)Log Value
Zn²⁺ + CN⁻ ⇌ [Zn(CN)]⁺β₁ = K₁4.2 × 10⁵5.62
Zn²⁺ + 2CN⁻ ⇌ Zn(CN)₂β₂6.9 × 10¹⁰10.84
Zn²⁺ + 3CN⁻ ⇌ [Zn(CN)₃]⁻β₃5.3 × 10¹⁵15.72
Zn²⁺ + 4CN⁻ ⇌ [Zn(CN)₄]²⁻β₄1.6 × 10²⁰20.20

The distribution of zinc-cyanide species in solution is critically dependent on both pH and ionic strength.

Influence of pH: The pH of the solution exerts a strong influence on the complexation equilibrium primarily through its effect on the cyanide ligand. Cyanide ion (CN⁻) is the conjugate base of the weak acid hydrogen cyanide (HCN), which has a pKa of approximately 9.2.

In acidic to neutral solutions (pH < 7): The concentration of free cyanide ions is significantly reduced as they become protonated to form HCN. This shifts the complexation equilibria to the left, favoring the dissociation of the tetracyanozincate(II) complex and the release of hydrated zinc ions. core.ac.uk In strongly acidic conditions (e.g., pH below 4), the complex can decompose entirely.

In alkaline solutions (pH > 10): The cyanide is predominantly in its unprotonated, ligand-active form (CN⁻). However, at high pH, the hydroxide (B78521) ion (OH⁻) can compete with cyanide for coordination to the zinc(II) center, leading to the formation of hydroxo or mixed hydroxo-cyano complexes. tandfonline.comnih.gov The speciation of zinc(II) in the absence of other ligands shifts from the hydrated ion [Zn(H₂O)₆]²⁺ to various hydroxo species like [Zn(OH)]⁺, Zn(OH)₂, [Zn(OH)₃]⁻, and [Zn(OH)₄]²⁻ as the pH increases from neutral to strongly alkaline. nih.gov

Influence of Ionic Strength: The ionic strength of the medium affects the activity coefficients of the ions involved in the equilibrium. Stability constants are thermodynamic equilibrium constants and are truly constant only at zero ionic strength. In solutions with significant salt concentrations, what is measured are "conditional" or "effective" stability constants, which can vary with the type and concentration of the background electrolyte. researchgate.net For this reason, stability constants are typically determined and reported at a constant, specified ionic strength, such as 1.0 M or 3.0 M NaClO₄. scispace.comtandfonline.com

Ligand Substitution and Exchange Reactions

Ligand substitution reactions involve the replacement of one or more ligands in a coordination sphere by other ligands. solubilityofthings.com Zinc(II) is a d¹⁰ metal ion, meaning it has a completely filled d-orbital shell. This configuration results in zero ligand field stabilization energy, which generally leads to very fast (labile) ligand exchange kinetics. cbpbu.ac.in

Despite the general lability of Zn(II) complexes, the Zn-CN bond is a strong covalent bond. This makes the [Zn(CN)₄]²⁻ complex kinetically more robust than many other zinc complexes, such as the hydrated zinc ion. However, ligand exchange does occur.

The kinetics of these reactions can be studied using techniques like stopped-flow spectrophotometry. For instance, the ligand substitution reaction involving the replacement of cyanide in tetracyanozincate(II) by the chelating agent 4-(2-pyridylazo)resorcinol (B72590) has been investigated. Such studies provide insight into the mechanistic pathways of substitution, which for tetrahedral complexes can proceed through associative or dissociative mechanisms. acs.org An associative pathway would involve the formation of a five-coordinate intermediate, while a dissociative pathway would involve the initial breaking of a Zn-CN bond to form a three-coordinate intermediate.

The stepwise nature of the formation of tetracyanozincate(II) implies the existence of intermediate species: [Zn(CN)]⁺, Zn(CN)₂, and [Zn(CN)₃]⁻. In aqueous solution, the remaining coordination sites on the zinc ion in these intermediates are occupied by water molecules, forming heteroleptic complexes (complexes with more than one type of ligand), such as [Zn(CN)(H₂O)₃]⁺.

Furthermore, in the presence of other competing ligands at appropriate concentrations and pH, ternary complexes (containing the metal ion and two different types of added ligands) can form. There is evidence for the formation of ternary hydroxocyano-zinc(II) complexes at high pH values where both cyanide and hydroxide ions are available to coordinate with the metal center. tandfonline.com

Redox Chemistry of Zinc Cyanide Complexes

The redox chemistry related to tetracyanozincate(II) is primarily centered on the zinc metal/ion couple rather than on the complex itself. The zinc center in [Zn(CN)₄]²⁻ is in the +2 oxidation state (Zn(II)). The d¹⁰ electronic configuration of Zn(II) is exceptionally stable, meaning it has a very low tendency to be further oxidized to Zn(III) or reduced to Zn(I) under typical chemical conditions.

The standard electrode potential for the Zn²⁺/Zn couple is -0.76 V. libretexts.org Zn²⁺(aq) + 2e⁻ → Zn(s)

The formation of the highly stable [Zn(CN)₄]²⁻ complex significantly lowers the concentration of free Zn²⁺(aq) in solution. According to the Nernst equation, this makes the reduction potential of the zinc-cyanide system much more negative than -0.76 V, meaning it is significantly more difficult to reduce the zinc(II) ion to zinc metal when it is complexed with cyanide. scispace.com

Conversely, the stability of the tetracyanozincate(II) complex is the driving force for the oxidation of metallic zinc in the presence of cyanide, a reaction of great importance in processes like the cyanidation of gold ore. e3s-conferences.org Zn(s) + 4CN⁻(aq) → [Zn(CN)₄]²⁻(aq) + 2e⁻

In this reaction, elemental zinc is oxidized from the 0 to the +2 oxidation state. This half-reaction is coupled with the reduction of another species, for example, the reduction of [Au(CN)₂]⁻ to gold metal.

Electrochemical Behavior and Electron Transfer Processes

The electrochemical characteristics of the tetracyanozincate(II) anion are primarily dictated by the redox properties of the central zinc ion and the cyanide ligands. The cyanide ions are strong field ligands that stabilize the zinc(II) oxidation state.

Investigations into the electrochemical behavior of similar tetracyano complexes, such as those of iron, reveal that electron transfer can occur through both inner-sphere and outer-sphere mechanisms. In an inner-sphere mechanism, a bridging ligand facilitates the transfer of an electron between two metal centers. An outer-sphere mechanism, conversely, involves the direct transfer of an electron without a bridging ligand. The specific pathway is influenced by factors such as the nature of the reactants and the solvent environment.

While detailed studies specifically on the electron transfer kinetics of the tetracyanozincate(II) complex are not extensively documented in readily available literature, the principles of electron transfer in transition metal complexes provide a framework for understanding its potential behavior. The rate of electron transfer is governed by the reorganization energy required for the complex to achieve the transition state geometry and the electronic coupling between the initial and final states.

The electrochemical reduction of zinc(II) from its various complexes is a subject of significant interest, particularly in the context of electrodeposition and battery technology. The reduction potential and the kinetics of the process are highly dependent on the nature of the ligands coordinated to the zinc ion. In the case of tetracyanozincate(II), the strong coordination of the cyanide ligands would be expected to influence the reduction potential of the Zn(II)/Zn(0) couple compared to the hydrated zinc ion.

Table 1: General Electrochemical Parameters for Zinc(II) Reduction in Different Media

Redox CoupleStandard Reduction Potential (E° vs. SHE)Supporting Electrolyte/Medium
Zn²⁺ + 2e⁻ → Zn-0.76 VAqueous Solution
[Zn(CN)₄]²⁻ + 2e⁻ → Zn + 4CN⁻-1.26 VAqueous Cyanide Solution

Note: The standard reduction potential for the tetracyanozincate(II) complex can vary depending on the cyanide concentration and other solution conditions.

Oxidative Degradation Mechanisms of Tetracyanozincate(II)

The oxidative degradation of the tetracyanozincate(II) complex involves the oxidation of the cyanide ligands. The zinc(II) ion, with its d¹⁰ electronic configuration, is in its highest common oxidation state and is therefore not readily oxidized further under typical conditions.

The oxidation of cyanide can proceed through various pathways, often initiated by strong oxidizing agents or electrochemical processes. In the presence of oxidants, the cyanide ion (CN⁻) can be converted to the less toxic cyanate (B1221674) ion (OCN⁻), and subsequently to carbon dioxide and nitrogen gas.

A general representation of the initial step in the oxidative degradation of the cyanide ligand is:

CN⁻ + H₂O → OCN⁻ + 2H⁺ + 2e⁻

Research into the oxidative degradation of zinc-containing species in other contexts, such as zinc-air batteries, highlights the formation of zinc oxide as a stable end product of oxidation processes involving zinc. researchgate.net While the context is different, it underscores the thermodynamic stability of zinc in its oxidized state.

The specific mechanisms of oxidative degradation for tetracyanozincate(II) would likely involve initial attack on the cyanide ligand, leading to its transformation and the eventual decomposition of the complex. The precise intermediates and reaction kinetics would depend on the specific oxidizing agent and reaction conditions.

Table 2: Common Oxidation Products of Cyanide

ReactantOxidizing AgentPrimary ProductSecondary Products
Cyanide (CN⁻)Ozone (O₃)Cyanate (OCN⁻)Carbon Dioxide (CO₂), Nitrogen (N₂)
Cyanide (CN⁻)Hydrogen Peroxide (H₂O₂)Cyanate (OCN⁻)Ammonia (NH₃), Carbonate (CO₃²⁻)
Cyanide (CN⁻)Hypochlorite (OCl⁻)Cyanogen (B1215507) Chloride (CNCl)Cyanate (OCN⁻), Carbon Dioxide (CO₂), Nitrogen (N₂)

Advanced Research Applications of Zinc Cyanide Coordination Compounds

Materials Science and Engineering

The unique coordination chemistry of zinc and cyanide ions serves as a foundation for the development of advanced materials with tailored properties. The ability of the cyanide ligand to bridge metal centers facilitates the construction of robust, multidimensional structures with potential applications ranging from energy storage to optical devices.

Design and Synthesis of Zinc-Based Coordination Polymers and Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic or inorganic ligands. The cyanide ligand (CN⁻), being a simple and effective bridging unit, is instrumental in the synthesis of a diverse family of CPs, often referred to as double metal cyanides (DMCs). nih.govnih.gov

The design of zinc-based CPs often involves reacting a zinc salt with a cyanometallate complex, such as potassium hexacyanocobaltate, in an aqueous solution. nih.gov The resulting structure can be influenced by various factors, including the stoichiometry of the reactants, the presence of co-ligands, the solvent system, and other reaction conditions like temperature and pH. uab.cat The general formula for a common DMC is Zn₃[Co(CN)₆]₂·xZnCl₂·yH₂O. nih.gov These frameworks can form complex, three-dimensional "expanded diamondoid" structures where tetrahedral zinc centers are linked by bridging cyanide ligands. wikipedia.org

Researchers have synthesized novel layered DMC phases, such as Zn₂Co(CN)₆·4H₂O, which consist of positively charged {Zn₂Co(CN)₆}⁺ layers linked by acetate groups. rsc.org The versatility of the cyanide ligand and the coordination preferences of zinc allow for the rational design of materials with specific network topologies, porosities, and functionalities. nih.gov

Table 1: Factors Influencing Zinc-Based Coordination Polymer Synthesis

Factor Influence on Final Structure
Metal-to-Ligand Ratio Affects the dimensionality of the framework (e.g., 1D chains, 2D grids, 3D nets). uab.cat
Solvent System Can alter the resulting crystal structure and dimensionality of the complex. uab.cat
Anionic Ligands Co-ligands can be incorporated into the structure, modifying its properties. uab.cat
pH Value Influences the protonation state of ligands and the stability of the metal complexes. uab.cat

| Complexing Agents | The presence of low molecular weight organic ligands can lead to the formation of more active, amorphous DMC phases. nih.gov |

Application in Sensor Technologies for Cyanide Detection

The high toxicity of cyanide ions necessitates the development of sensitive and selective detection methods. nih.gov Zinc coordination compounds have emerged as promising platforms for creating chemical sensors for cyanide. The detection mechanism often relies on the strong affinity of cyanide for the zinc center in a pre-formed complex. researchgate.net

When the sensor compound interacts with free cyanide ions, the cyanide can displace a ligand or bind directly to the zinc center, causing a measurable change in the compound's physical properties, most notably its fluorescence. nih.govresearchgate.net This interaction can lead to a distinct colorimetric or fluorimetric response, allowing for the detection of cyanide in various media, including water. nih.govtandfonline.com

For instance, supramolecular metallogels formed from zinc(II) complexes can exhibit a stimuli-responsive collapse of their network structure in the presence of cyanide anions, providing a basis for detection. tandfonline.com Fluorescent probes have been designed where the nucleophilic attack of cyanide on the complex induces a significant and easily detectable shift in the fluorescence emission spectrum. acs.org The development of these sensors is a critical area of research, with efforts focused on improving sensitivity, selectivity, and response time. researchgate.net

Role in Novel Battery Electrode Materials

The search for alternatives to lithium-ion batteries has driven research into zinc-based energy storage systems, which are attractive due to zinc's high theoretical capacity, low cost, and inherent safety in aqueous electrolytes. acs.orgresearchgate.netrsc.org While much of the research focuses on zinc metal or zinc oxide anodes, related coordination compounds are also being explored. acs.orgresearchgate.netmdpi.com

Double metal cyanides (DMCs), a class of coordination polymers, have been investigated for their potential applications in energy storage. rsc.org The porous and robust frameworks of these materials can facilitate ion transport and accommodate the structural changes that occur during battery cycling. The electrochemical properties of these materials are dependent on their composition and structure. Although direct application of dipotassium (B57713) tetracyanozincate as a primary electrode material is not widely reported, the broader class of zinc cyanide-based coordination polymers and Prussian blue analogues are considered relevant for developing new electrode materials. researchgate.net These frameworks can provide stable host structures for the insertion and extraction of charge-carrying ions, a fundamental process in rechargeable batteries. mdpi.com

Table 2: Advantages of Zinc-Based Materials for Batteries

Property Advantage
High Theoretical Capacity Zinc metal offers a high gravimetric and volumetric capacity. researchgate.net
Low Cost Zinc is an abundant and inexpensive material compared to lithium. rsc.org
Safety The use of aqueous electrolytes in many zinc batteries enhances safety. acs.orgrsc.org

| Environmental Friendliness | Zinc is considered non-toxic and environmentally benign. researchgate.net |

Catalysis

Zinc-based catalysts are gaining attention as inexpensive, low-toxicity, and efficient alternatives to precious metal catalysts for a variety of chemical reactions. researchgate.net Zinc cyanide compounds, in particular, serve both as reagents and as catalysts in important organic transformations.

Zinc-Catalyzed Organic Transformations

Zinc cyanide (Zn(CN)₂) is a key reagent in the Gatterman reaction, where it provides a safer and more convenient alternative to hydrogen cyanide for introducing a formyl group (-CHO) onto aromatic compounds. wikipedia.orgmekongchem.com In this reaction, which uses hydrochloric acid, Zn(CN)₂ also serves as an in-situ source for the Lewis acid catalyst, zinc chloride (ZnCl₂). mekongchem.com

Furthermore, zinc cyanide itself can act as a catalyst. It is employed in the cyanosilylation of aldehydes and ketones, an important carbon-carbon bond-forming reaction. wikipedia.orgmekongchem.com

More complex zinc cyanide coordination compounds, such as double metal cyanides (DMCs), have demonstrated significant catalytic activity. researchgate.net For example, zinc-cobalt DMCs are highly active and recyclable heterogeneous catalysts for the intermolecular hydroamination of alkynes, a reaction that forms C-N bonds. researchgate.net A newly synthesized layered DMC phase has also shown higher activity than benchmark DMC catalysts in both hydroamination reactions and the ring-opening polymerization of epoxides. rsc.org The catalytic performance of these materials is often linked to their specific structure and the presence of active zinc sites within the framework.

Table 3: Catalytic Applications of Zinc Cyanide Compounds

Reaction Type Role of Zinc Cyanide Compound Example Compound(s)
Gatterman Reaction Formylating agent and in-situ catalyst source. wikipedia.orgmekongchem.com Zn(CN)₂
Cyanosilylation Lewis acid catalyst. wikipedia.orgmekongchem.commdpi.com Zn(CN)₂, Zinc(II) coordination polymers
Hydroamination Heterogeneous catalyst. rsc.orgresearchgate.net Zn-Co Double Metal Cyanides

| Epoxide Polymerization | Catalyst for ring-opening polymerization. nih.govrsc.org | Double Metal Cyanides |

Heterogeneous Catalysis Involving Zn-Containing Materials

Heterogeneous catalysis, where the catalyst and reactants are in different phases, is a cornerstone of industrial chemistry. Zinc-containing materials have emerged as versatile and effective catalysts in a variety of organic transformations. While direct catalytic applications of Dipotassium tetracyanozincate are not extensively documented, research into zinc-based catalysts provides a context for its potential.

Zinc compounds are recognized for their catalytic activity in numerous organic reactions, often acting as Lewis acids to facilitate reactions at functional groups with lone pair electrons or pi bonds quora.com. Zinc oxide (ZnO), for instance, is a well-known semiconductor photocatalyst used in the degradation of organic pollutants alfachemic.com. Furthermore, zinc salts have been employed in the development of heterogeneous catalysts for various organic syntheses, including decarboxylative coupling reactions and the synthesis of heterocyclic compounds slideshare.netrsc.org.

Recent research has focused on the development of advanced zinc-based catalysts, such as single-atom zinc catalysts on nitrogen-doped carbon supports (Zn-N-C) nih.gov. These materials exhibit exceptional Fenton-like activity for water remediation, demonstrating the potential of precisely engineered zinc sites in catalysis nih.gov. Another area of investigation involves the use of zinc-containing magnetic oxides, where zinc acts as a structural promoter, enhancing the catalytic activity in processes like methanol synthesis mdpi.com. The stability and reusability of these heterogeneous catalysts are key advantages, and research continues to explore new formulations, including those supported on biopolymers like chitosan slideshare.net.

Table 1: Examples of Zinc-Containing Heterogeneous Catalysts and Their Applications This table is interactive. You can sort and filter the data.

Catalyst Type Application Key Findings Reference
Zinc Oxide (ZnO) Photocatalytic degradation of organic pollutants Effective and non-toxic photocatalyst. alfachemic.com
Chitosan-supported Zinc Nitrate Decarboxylative coupling reactions Good yield in the synthesis of propargylamine. slideshare.net
Zn-N-C Single-Atom Catalyst Fenton-like water remediation Superior performance compared to many state-of-the-art catalysts. nih.gov
Zinc-containing Magnetic Oxides Methanol synthesis Zinc acts as a structural promoter, enhancing catalytic activity. mdpi.com
Zinc Double Metal Cyanides (DMCs) Intermolecular hydroamination Highly active and recyclable catalysts. researchgate.net

Environmental Catalysis for Remediation of Cyanide and Metal Pollutants

The treatment of wastewater containing cyanide and heavy metals is a critical environmental challenge. Catalytic methods offer promising solutions for the degradation of these toxic substances. Zinc compounds, including zinc oxide nanoparticles, have been investigated for the photocatalytic removal of cyanide nih.gov.

Under illumination, semiconductor materials like zinc oxide can generate reactive oxygen species that oxidize cyanide to less harmful substances such as cyanate (B1221674) and eventually carbonate and nitrogen. The efficiency of this process is influenced by factors like pH, with maximum cyanide removal by ZnO observed near neutral pH nih.gov.

In addition to photocatalysis, other advanced oxidation processes involving zinc are being explored. For instance, photoelectro-catalytic oxidation has been shown to be effective in degrading total cyanide and recovering metals like copper and zinc from wastewater researchgate.net. This method combines the principles of photocatalysis and electrolysis to enhance the degradation efficiency researchgate.net.

Furthermore, the ferrate(VI) oxidation of zinc-cyanide complexes has been studied as a green treatment method for industrial wastes semanticscholar.org. This process demonstrates the potential for simultaneous removal of both metals and cyanides semanticscholar.org.

Analytical Chemistry Research

In analytical chemistry, the accurate quantification of cyanide, particularly in complex matrices, is of utmost importance for environmental monitoring and industrial process control. This compound plays a significant role in this field, primarily as a standard for method development and calibration.

Development of Standard Reference Materials for Cyanide Analysis

Standard Reference Materials (SRMs) are crucial for ensuring the accuracy and comparability of chemical measurements. This compound is used in the preparation of cyanide standard solutions that are traceable to SRMs from institutions like the National Institute of Standards and Technology (NIST) chemicalbook.comsigmaaldrich.comsigmaaldrich.com. These certified reference materials are essential for laboratories to validate their analytical methods and to ensure the quality of their data sigmaaldrich.com.

The use of a stable complex like K₂[Zn(CN)₄] allows for the preparation of reliable standard solutions with a known concentration of cyanide chemicalbook.com. These standards are suitable for various analytical techniques, including ion chromatography sigmaaldrich.comsigmaaldrich.com.

Table 2: Properties of a Standard Cyanide Solution using this compound This table is interactive. You can sort and filter the data.

Property Value Reference
Analyte Cyanide (CN⁻) sigmaaldrich.com
Matrix Water (H₂O) sigmaaldrich.com
Concentration 1000 mg/L sigmaaldrich.com
Traceability SRM from NIST sigmaaldrich.comsigmaaldrich.com
Analytical Technique Suitability Ion Chromatography sigmaaldrich.comsigmaaldrich.com
pH (at 20°C) 9-10 sigmaaldrich.com
Density (at 20°C) 1.00 g/cm³ sigmaaldrich.com

Methodologies for Quantification of Metal-Complexed Cyanide

The quantification of metal-complexed cyanide presents analytical challenges due to the varying stability of different cyanide complexes. Traditional methods often require a distillation step to liberate the cyanide, which can be time-consuming and prone to interferences nih.gov.

Modern analytical techniques like ion chromatography (IC) have emerged as powerful tools for the separation and determination of individual metal cyanide complexes without the need for distillation tandfonline.comtandfonline.comthermofisher.com. IC can speciate different metal cyanide complexes, providing valuable information for environmental and toxicological assessments tandfonline.comtandfonline.com. The technique is robust and not significantly affected by high salt concentrations, making it suitable for a wide range of sample matrices tandfonline.comtandfonline.com.

Another innovative method involves the derivatization of cyanide with tetrathionate, followed by high-performance liquid chromatography (HPLC) with UV detection mpg.deresearchgate.net. This method can quantify the sum of free and weak metal-complexed cyanides, as well as strong iron-cyanide complexes, by adjusting the pH of the derivatization reaction mpg.deresearchgate.net. This approach offers good sensitivity and is applicable to various water samples mpg.deresearchgate.net.

Ion Exchange Studies of Cyanide Complexes

Ion exchange is a widely used technique for the removal and recovery of ions from solutions, including industrial wastewater. Anion-exchange resins have been extensively studied for their ability to remove cyanide and metal-cyanide complexes from effluents nih.govcore.ac.uknih.gov.

Research has shown that strongly basic anion-exchange resins can effectively adsorb cyanide from aqueous solutions nih.gov. The efficiency of the removal process is influenced by parameters such as contact time, pH, and initial cyanide concentration nih.gov.

Studies specifically investigating the ion exchange of zinc-cyanide complexes have found that the [Zn(CN)₄]²⁻ complex is effectively adsorbed by these resins acs.orgosti.gov. Interestingly, the form of the complex on the resin is often identical to that in the solution acs.orgosti.gov. This selective adsorption allows for the separation of zinc-cyanide complexes from other anions in the wastewater. The regeneration of the ion-exchange resin is a critical factor for the economic feasibility of the process, and various regeneration procedures have been investigated acs.orgosti.gov. Furthermore, specialized chelated ion-exchange resins have been developed for the selective separation of zinc-cyanide complex ions from other metal cyanide complexes google.com.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for dipotassium zinc tetracyanide (K₂Zn(CN)₄), and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves solid-state reactions using high-purity potassium carbonate (K₂CO₃), zinc oxide (ZnO), and cyanide precursors under inert atmospheres to prevent oxidation. Reaction conditions (e.g., temperature gradients of 300–500°C, controlled humidity) are critical to avoid side products like potassium cyanide (KCN) . Purity optimization includes post-synthesis purification via recrystallization in aqueous ammonia, followed by vacuum drying. Analytical-grade reagents and inert gas purging (e.g., argon) during synthesis reduce contamination risks .

Q. What spectroscopic and crystallographic techniques are essential for characterizing dipotassium zinc tetracyanide?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Determines crystal structure and phase purity. Compare results with known cyanide complexes (e.g., K₂Ni(CN)₄) to identify lattice parameters .
  • Infrared (IR) Spectroscopy : Identifies cyanide stretching frequencies (typically 2100–2150 cm⁻¹) and Zn-CN bonding modes. Use KBr pellets to minimize hydration effects .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states. Heating rates of 5–10°C/min under nitrogen are recommended to avoid decomposition .

Q. What safety protocols are critical when handling dipotassium zinc tetracyanide in laboratory settings?

  • Methodological Answer :

  • Regulatory Compliance : Classified under restricted cyanide complexes (HS Code 2837200011). Follow local regulations for storage, disposal, and transport .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection due to cyanide toxicity. Emergency protocols for cyanide exposure (e.g., amyl nitrite antidote) must be accessible .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., IR peak shifts) for dipotassium zinc tetracyanide be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine IR with Raman spectroscopy to distinguish between symmetric/asymmetric CN vibrations. For hydration-induced shifts, conduct experiments under controlled humidity and compare with anhydrous analogs .
  • Computational Modeling : Use density functional theory (DFT) to simulate vibrational spectra and assign observed peaks to specific bonding configurations .

Q. What strategies optimize reaction yields in dipotassium zinc tetracyanide synthesis while minimizing byproducts?

  • Methodological Answer :

  • Parameter Screening : Employ a factorial design of experiments (DoE) to test variables like stoichiometric ratios (K:Zn:CN), heating rates, and reaction time. Monitor intermediates via in-situ XRD or mass spectrometry .
  • Byproduct Mitigation : Introduce scavengers (e.g., activated charcoal) to adsorb excess cyanide. Post-synthesis washing with ethanol removes unreacted K₂CO₃ .

Q. How does the electronic structure of dipotassium zinc tetracyanide influence its catalytic properties in redox reactions?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Probe Zn K-edge spectra to determine oxidation states and ligand field effects. Compare with reference compounds (e.g., Zn(CN)₂) .
  • Electrochemical Analysis : Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) identifies redox-active sites. Use a three-electrode system with a Ag/AgCl reference electrode .

Q. What computational approaches are suitable for modeling the stability of dipotassium zinc tetracyanide under varying environmental conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict degradation pathways in aqueous environments by modeling hydration shells and ligand dissociation energies.
  • Phase Diagrams : Construct using CALPHAD methods to map stability regions as functions of temperature and partial pressure of O₂/CO₂ .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, investigate novel applications in catalysis while ensuring ethical handling of toxic cyanides .
  • Data Interpretation : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure studies comparing dipotassium zinc tetracyanide with analogous nickel or copper cyanide complexes .

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